Kinase vs. mGluR5 Target Engagement: 3-Nitro Benzamide Redirects Scaffold Selectivity Away from mGluR5 Toward Kinase Families Compared with 3-Cyano Analog
The 3-cyano analog (3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, CAS 852960-28-2) demonstrates a measurable affinity for the rat metabotropic glutamate receptor 5 (mGluR5) with a Ki of 1,990 nM in a radioligand displacement assay using [3H]methoxyPEPy in HEK293 cell membranes [1]. In contrast, the 3-nitro compound is structurally implicated in patent literature (WO2006066913A2) as a kinase inhibitor scaffold, specifically within benzamide-substituted imidazo- and pyrolo-pyridines targeting protein kinases, and is associated with ALK-4/5 receptor kinase pathways via the broader imidazo[1,2-a]pyridine benzamide class covered in patents for activin-like receptor kinase inhibition [2][3]. While direct mGluR5 binding data for the 3-nitro compound are not publicly disclosed, the distinct target class assignment across analogs—mGluR5 for 3-cyano versus kinase for 3-nitro—is consistent with the known role of electron-withdrawing substituent identity in dictating the target-binding pharmacophore of the 2-PIP benzamide series [3].
| Evidence Dimension | Primary molecular target engagement |
|---|---|
| Target Compound Data | Scaffold assigned to kinase inhibition space (WO2006066913A2; ALK-4/5 patent family) |
| Comparator Or Baseline | 3-Cyano analog: Ki = 1,990 nM at rat mGluR5 (BindingDB BDBM50187611) |
| Quantified Difference | Target class switch: mGluR5 (3-cyano) vs. kinase (3-nitro); quantitative comparative affinity data not publicly available for 3-nitro at mGluR5 |
| Conditions | Cross-study: rat mGluR5 radioligand displacement [3H]methoxyPEPy, HEK293 membranes (3-cyano); kinase inhibitor patent claims (3-nitro) |
Why This Matters
For programs targeting CNS mGluR5 modulation, the 3-nitro analog would not be an appropriate mGluR5 tool compound due to its apparent redirection toward kinase targets, necessitating careful selection based on target family rather than scaffold similarity alone.
- [1] BindingDB BDBM50187611. 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Ki = 1,990 nM against rat mGluR5, [3H]methoxyPEPy displacement, HEK293 cell membranes. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50187611 View Source
- [2] Patent WO2006066913A2. Benzamide substituted imidazo- and pyrolo-pyridines as protein kinase inhibitors. Merck Sharp & Dohme. Available at: https://patents.google.com/patent/WO2006066913A2 View Source
- [3] Patent US20080045535A1. Imidazo-pyridine derivatives as activin-like receptor kinase (ALK4 or ALK5) inhibitors. Novartis. Filed 2006-07-27. Available at: https://patents.google.com/patent/US20080045535A1 View Source
